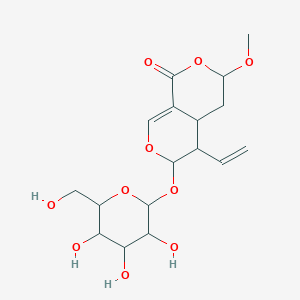

Vogeloside

Description

Properties

IUPAC Name |

5-ethenyl-3-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYZRCGMIDUTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Vogeloside: A Technical Guide to its Discovery and Isolation from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vogeloside, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound from its plant sources, primarily within the Lonicera genus. Detailed experimental protocols, quantitative data, and a proposed biosynthetic pathway are presented to facilitate further research and development. Furthermore, the potential anti-inflammatory mechanism of this compound via the NF-κB signaling pathway is explored, offering insights into its mode of action.

Introduction

This compound (C₁₇H₂₄O₁₀) is a significant bioactive compound found in various plant species, most notably in Lonicera macrantha and Lonicera confusa.[1] Iridoid glycosides, the class of compounds to which this compound belongs, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[2] This guide serves as a comprehensive resource for the scientific community, detailing the methodologies for the successful extraction, isolation, and characterization of this compound, and shedding light on its biological significance.

Discovery and Plant Sources

This compound was first identified as a constituent of various species of the Lonicera (honeysuckle) genus. These plants have a long history of use in traditional medicine, prompting scientific investigation into their chemical composition and pharmacological effects.

Table 1: Plant Sources of this compound

| Plant Species | Family | Plant Part(s) Containing this compound | Reference(s) |

| Lonicera macrantha | Caprifoliaceae | Flowers, Stems | [1] |

| Lonicera confusa | Caprifoliaceae | Flowers, Stems | [1] |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from plant material involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of iridoid glycosides from Lonicera species.

Extraction

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., flowers or stems of Lonicera confusa) is used as the starting material.

-

Solvent Extraction: The powdered material is extracted with 70-80% ethanol or methanol at room temperature with agitation for 24-48 hours. This process is typically repeated 2-3 times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on macroporous adsorption resin (e.g., D101) or silica gel.

-

Macroporous Resin Chromatography: The column is first washed with deionized water to remove sugars and other highly polar impurities, followed by elution with a gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Silica Gel Chromatography: A solvent system such as chloroform-methanol-water in a gradient elution is used to separate the components.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol or acetonitrile in water.[3][4][5] The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Crystallization: The purified this compound fraction is concentrated and lyophilized or crystallized from a suitable solvent to obtain the pure compound.

Table 2: Quantitative Data for a Typical this compound Isolation

| Step | Parameter | Value | Unit | Notes |

| Extraction | Starting Plant Material (dry weight) | 1000 | g | Lonicera confusa stems |

| Crude Extract Yield | 150 | g | 15% yield | |

| Liquid-Liquid Partitioning | n-Butanol Fraction Yield | 30 | g | 20% of crude extract |

| Column Chromatography | Enriched Fraction Yield | 5 | g | 16.7% of n-butanol fraction |

| Preparative HPLC | Pure this compound Yield | 500 | mg | 10% of enriched fraction |

| Purity (by HPLC) | >98 | % |

Note: The values in this table are illustrative and can vary depending on the plant material, extraction conditions, and purification efficiency.

Structural Characterization

The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.

Proposed Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is proposed to follow the general pathway of iridoid biosynthesis.[1][6]

Caption: Proposed biosynthetic pathway of this compound.

The pathway begins with geranyl diphosphate (GPP), a common precursor for terpenoids. Through a series of enzymatic reactions catalyzed by geraniol synthase (GES), geraniol-8-oxidase (G8O), 8-hydroxygeraniol oxidoreductase (8HGO), and iridoid synthase (IS), the characteristic iridoid skeleton is formed. Subsequent glycosylation and modification steps lead to the formation of this compound.

Biological Activity and Signaling Pathways

Preliminary studies and the known activities of related iridoid glycosides suggest that this compound possesses significant anti-inflammatory properties. A likely mechanism of action is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

Anti-inflammatory Mechanism

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB pathway. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

This compound is hypothesized to inhibit this pathway, potentially by preventing the phosphorylation of IκBα or the nuclear translocation of p65, thereby downregulating the production of pro-inflammatory cytokines.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This technical guide has outlined the current knowledge on the discovery and isolation of this compound from plant sources, providing detailed methodologies and a framework for its proposed biosynthesis and biological activity. The presented protocols offer a solid foundation for researchers to efficiently isolate and purify this compound for further investigation.

Future research should focus on:

-

Optimization of Isolation Protocols: To improve the yield and purity of this compound from various plant sources.

-

Elucidation of the Complete Biosynthetic Pathway: Identifying the specific enzymes and genes involved in this compound biosynthesis could enable its production through metabolic engineering.

-

In-depth Pharmacological Studies: Comprehensive in vitro and in vivo studies are needed to fully characterize the biological activities of this compound and to validate its therapeutic potential, particularly its anti-inflammatory effects and the precise mechanisms of action.

-

Clinical Trials: Should preclinical studies yield promising results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in humans.

The continued exploration of this compound holds significant promise for the development of novel therapeutic agents for a range of inflammatory and other diseases.

References

- 1. Regulation of chlorogenic acid, flavonoid, and iridoid biosynthesis by histone H3K4 and H3K9 methylation in Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gilson.com [gilson.com]

- 6. researchgate.net [researchgate.net]

Unraveling the Molecular Architecture of Vogeloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the elucidation of the chemical structure of Vogeloside, a secoiridoid glucoside isolated from the plant Anthocleista vogelii. This document details the spectroscopic evidence and experimental methodologies that have been instrumental in defining its molecular framework, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound, a member of the secoiridoid class of natural products, has been a subject of interest due to its potential biological activities. The definitive determination of its chemical structure is paramount for understanding its biosynthetic pathways, mechanism of action, and for enabling synthetic and semi-synthetic studies. This guide synthesizes the available data to present a clear and detailed account of its structural elucidation.

Physicochemical and Spectroscopic Data Summary

The fundamental properties of this compound are summarized below, providing a foundational dataset for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄O₁₀ | PubChem |

| Molecular Weight | 388.37 g/mol | PubChem |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1R,4aR,5S,6S)-5-ethenyl-1-hydroxy-6-(methoxycarbonyl)-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |

| Plant Source | Anthocleista vogelii | [Chapelle, J. P. (1976)] |

Experimental Protocols

Isolation of this compound

A generalized protocol for the isolation of secoiridoid glycosides like this compound from a plant matrix is as follows:

-

Extraction: Dried and powdered plant material (e.g., leaves or stems of Anthocleista vogelii) is subjected to solvent extraction, typically with methanol or a methanol/water mixture, to isolate polar and semi-polar compounds.

-

Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. Glycosides like this compound are typically found in the more polar fractions (ethyl acetate and/or aqueous).

-

Chromatographic Purification: The polar fractions are subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process often involves:

-

Column Chromatography: Using silica gel or reversed-phase (C18) silica gel with a gradient elution of solvents to achieve initial separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column to yield highly pure this compound.

-

Spectroscopic Analysis

The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the carbon skeleton and the connectivity of protons and carbons. The solvent typically used for NMR analysis of this compound is deuterated pyridine (pyridine-d₅).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which helps in identifying structural motifs, particularly the glycosidic linkage and the aglycone core.

Spectroscopic Data and Structural Elucidation

The detailed analysis of spectroscopic data allows for the piecing together of the this compound structure.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The reported chemical shifts for this compound are presented in Table 2.

Table 2: ¹³C NMR Chemical Shift Data for this compound (Solvent: Pyridine-d₅)

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 95.2 |

| 3 | 112.5 |

| 4 | 151.8 |

| 5 | 35.1 |

| 6 | 29.8 |

| 7 | 44.1 |

| 8 | 46.2 |

| 9 | 78.9 |

| 10 | 170.1 |

| 11 | 51.7 |

| 1' | 100.2 |

| 2' | 74.9 |

| 3' | 78.1 |

| 4' | 71.8 |

| 5' | 79.2 |

| 6' | 62.9 |

| 7' (vinyl CH) | 141.9 |

| 8' (vinyl CH₂) | 116.8 |

Data sourced from SpectraBase.

Elucidation Logic and 2D NMR Correlations

While the complete 1H and 2D NMR datasets are not publicly available in comprehensive databases, the logical process of elucidation can be described. The following diagram illustrates the general workflow for elucidating the structure of a natural product like this compound using spectroscopic data.

Caption: General workflow for natural product structure elucidation.

Mass Spectrometry and Fragmentation Pattern

High-resolution mass spectrometry confirms the molecular formula of this compound as C₁₇H₂₄O₁₀. While a detailed experimental MS/MS spectrum for this compound is not widely published, a logical fragmentation pathway can be proposed based on the known structure and the fragmentation of similar secoiridoid glycosides. The primary fragmentation would involve the cleavage of the glycosidic bond.

Caption: Proposed primary fragmentation of this compound in MS/MS.

Conclusion

The chemical structure of this compound has been established through a combination of isolation techniques and comprehensive spectroscopic analysis, primarily NMR and mass spectrometry. This guide provides a foundational understanding of the methodologies and data interpretation involved in the structural elucidation of this secoiridoid glucoside. Further research, including the publication of complete 1D and 2D NMR datasets, would be invaluable to the scientific community for the unambiguous identification and future investigation of this compound and its derivatives.

Investigating the Biosynthetic Pathway of Vogeloside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vogeloside, a complex iridoid glycoside found in select plant species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding and proposed biosynthetic pathway of this compound. Drawing upon research into iridoid biosynthesis in the Rubiaceae family, particularly in Galium verum where this compound has been identified, this document outlines the key precursors, enzymatic steps, and potential intermediates. While the specific enzymes responsible for the final steps of this compound synthesis remain to be definitively characterized, this guide presents a putative pathway based on established principles of iridoid chemistry. Detailed experimental protocols for the extraction, isolation, and quantification of iridoid glycosides are provided, alongside quantitative data from related compounds to offer a comparative framework. Visual diagrams generated using Graphviz are included to clearly illustrate the proposed biosynthetic pathway and relevant experimental workflows.

Introduction to this compound and Iridoids

Iridoids are a large group of monoterpenoid secondary metabolites characterized by a cyclopentan-[C]-pyran skeleton. They play significant roles in plant defense and have a wide range of biological activities, making them valuable targets for pharmaceutical research. This compound (C₁₇H₂₄O₁₀) is an iridoid glucoside that has been identified in plants of the Galium genus, a member of the Rubiaceae family. The elucidation of its biosynthetic pathway is a key step towards harnessing its full potential.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the well-established methylerythritol phosphate (MEP) pathway for the formation of the initial monoterpene precursor, geraniol. Subsequent modifications, including cyclization, oxidation, and glycosylation, lead to the final complex structure. While the complete enzymatic sequence for this compound is not yet fully elucidated, a putative pathway can be constructed based on the known biosynthesis of related iridoids in the Rubiaceae family, such as asperuloside, which is also prominently found in Galium verum.

The proposed pathway initiates from geraniol and proceeds through several key intermediates:

-

Geraniol: The acyclic monoterpene precursor derived from the MEP pathway.

-

8-oxogeranial: Formed through a series of oxidation steps from geraniol.

-

Iridodial: The characteristic cyclized iridoid skeleton is formed from 8-oxogeranial.

-

Deoxyloganic acid and Loganin: Further enzymatic modifications, including hydroxylation and methylation, lead to these common iridoid precursors.

-

Asperulosidic acid and Asperuloside: These iridoids, prevalent in Galium verum, are likely key intermediates or closely related side-branch products. The structure of asperuloside is particularly relevant to that of the this compound aglycone.

-

This compound Aglycone: A proposed intermediate that undergoes glycosylation to form this compound. The specific hydroxylation and/or other modifications that differentiate it from the aglycone of asperuloside need to be experimentally determined.

-

This compound: The final product, formed by the action of a specific UDP-glycosyltransferase (UGT) on the this compound aglycone.

Below is a DOT script representation of the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data on the biosynthesis of this compound is limited in the current literature. However, studies on the phytochemical composition of Galium verum provide valuable context regarding the abundance of related iridoids. This data can serve as a benchmark for future quantitative studies on this compound.

| Plant Material | Iridoid | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Galium verum blossoms | Total Iridoids | up to 40.8 ± 2.9 (asperuloside equivalents) | Colorimetric assay | [1][2] |

| Galium verum herb | Total Iridoids | up to 36.6 ± 2.2 (asperuloside equivalents) | Colorimetric assay | [3][4] |

| Galium verum blossoms | Asperuloside | Most abundant compound | HPLC-DAD-MS/MS | [5] |

| Galium verum herb | Asperuloside | Most abundant compound | HPLC-DAD-MS/MS | [5] |

Table 1: Quantitative analysis of iridoids in Galium verum.

Experimental Protocols

The investigation of the this compound biosynthetic pathway requires a combination of phytochemical analysis, enzymology, and molecular biology techniques. The following are detailed methodologies for key experiments, adapted from established protocols for iridoid glycoside research.

Extraction and Isolation of Iridoid Glycosides from Plant Material

This protocol is suitable for the extraction of this compound and other iridoids from Galium verum.

-

Plant Material Preparation: Air-dry the aerial parts of Galium verum at room temperature in the dark. Grind the dried plant material into a fine powder.

-

Extraction:

-

Macerate 10 g of the powdered plant material with 100 mL of 50% aqueous ethanol at room temperature for 24 hours.

-

Alternatively, perform ultrasound-assisted extraction (UAE) by suspending 10 g of the powder in 100 mL of 50% ethanol and sonicating for 30 minutes.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

-

Fractionation (Optional):

-

Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate to remove non-polar compounds. The iridoid glycosides will predominantly remain in the aqueous fraction.

-

-

Isolation by Column Chromatography:

-

Subject the aqueous fraction to column chromatography on a Diaion HP-20 resin.

-

Wash the column with water to remove sugars and other highly polar compounds.

-

Elute the iridoid glycosides with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.

-

-

Purification by Preparative HPLC:

-

Pool the fractions containing the target compounds and further purify using preparative reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile in water.

-

References

- 1. japsonline.com [japsonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Phytochemical Screening and Antioxidant Activity of Selected Estonian <i>Galium</i> Species - ProQuest [proquest.com]

- 4. Phytochemical Screening and Antioxidant Activity of Selected Estonian Galium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical Screening and Antioxidant Activity of Selected Estonian Galium Species - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Screening Natural Plant Extracts for Vogeloside Content

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vogeloside, an iridoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the methodologies for screening natural plant extracts to identify and quantify this compound. It details established experimental protocols for extraction, and quantitative analysis, and explores the known biological signaling pathways influenced by this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery and drug development.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside found in various plant species. Iridoids are a class of secondary metabolites known for their diverse biological activities. The chemical structure of this compound underpins its potential pharmacological effects, making it a target of interest for the development of new therapeutic agents.

Screening of Natural Plant Extracts for this compound

The process of identifying and quantifying this compound in plant extracts involves a systematic workflow, from sample preparation to sophisticated analytical techniques.

Plant Material Collection and Preparation

Proper collection and preparation of plant material are crucial for accurate quantification of this compound. The plant material (e.g., leaves, stems, roots) should be harvested and identified by a qualified botanist. To preserve the chemical integrity of the constituents, the plant material is typically dried in a well-ventilated area away from direct sunlight or in an oven at a controlled temperature (e.g., 40-50°C). Once dried, the material is ground into a fine powder to increase the surface area for efficient extraction.

Experimental Workflow for Screening

The general workflow for screening plant extracts for this compound content is depicted below.

Caption: A generalized workflow for the screening of this compound in plant extracts.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following sections outline the key experimental protocols.

Extraction of this compound

Various extraction techniques can be employed to isolate this compound from plant materials. The choice of method can significantly impact the yield and purity of the extract.

3.1.1. Maceration Maceration is a simple and widely used extraction method.

-

Protocol:

-

Weigh a specific amount of powdered plant material (e.g., 10 g).

-

Place the powder in a sealed container with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at a defined ratio (e.g., 1:10 w/v).

-

Allow the mixture to stand at room temperature for a specified period (e.g., 24-72 hours) with occasional agitation.

-

Filter the mixture to separate the extract from the solid plant residue.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

3.1.2. Ultrasound-Assisted Extraction (UAE) UAE utilizes ultrasonic waves to enhance the extraction efficiency.

-

Protocol:

-

Suspend the powdered plant material in a solvent in a flask.

-

Place the flask in an ultrasonic bath.

-

Sonicate the mixture for a defined time (e.g., 30-60 minutes) at a specific frequency and temperature.

-

Filter and concentrate the extract as described for maceration.

-

3.1.3. Microwave-Assisted Extraction (MAE) MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

-

Protocol:

-

Place the powdered plant material and solvent in a microwave-safe extraction vessel.

-

Set the microwave parameters (e.g., power, temperature, and time).

-

After extraction, allow the mixture to cool.

-

Filter and concentrate the extract.

-

Quantitative Analysis of this compound

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods for the quantification of this compound.

3.2.1. High-Performance Liquid Chromatography (HPLC) An HPLC method for the quantification of agnuside (a synonym for this compound) in Vitex negundo has been reported.[1][2]

-

Instrumentation: An HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column is typically used.[3]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (often with a modifier like formic acid or phosphoric acid to improve peak shape) is common.[1][2]

-

Detection: UV detection at a wavelength of approximately 254 nm is suitable for this compound.[1]

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

3.2.2. UPLC-MS/MS For higher sensitivity and selectivity, UPLC-MS/MS is the preferred method.

-

Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high specificity by monitoring a specific precursor ion to product ion transition for this compound.

-

Quantification: Similar to HPLC, quantification is achieved using a calibration curve prepared with a standard compound.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. The following table summarizes some reported quantitative data for this compound (agnuside) in plant extracts.

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | This compound Content | Reference |

| Vitex negundo | Leaves | Methanol | HPLC | 3.04 ± 0.02% of dried leaves | [1] |

| Vitex negundo | Leaves | Not specified | HPLC | Not specified, but quantified | [3] |

| Vitex trifolia | Leaves & Bark | Not specified | HPLC | Identified and quantified | [2] |

Biological Activities and Signaling Pathways

This compound, as an iridoid glycoside, is presumed to exhibit biological activities similar to other compounds in its class, such as anti-inflammatory and anticancer effects. While specific studies on the signaling pathways of this compound are limited, the pathways modulated by related compounds provide valuable insights.

Anti-Inflammatory Activity

Iridoid glycosides often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the central pathways is the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

The activation of the NF-κB pathway by inflammatory stimuli leads to the transcription of pro-inflammatory genes, including cytokines and chemokines. It is hypothesized that this compound may inhibit this pathway, potentially by preventing the activation of IκB kinase (IKK), which would in turn prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Anticancer Activity

The anticancer effects of many natural compounds, including iridoid glycosides, are often mediated through the induction of apoptosis (programmed cell death) in cancer cells. Key signaling pathways involved in apoptosis include the PI3K/Akt and MAPK pathways.

Caption: Hypothetical anticancer mechanism of this compound involving modulation of apoptosis-related signaling pathways.

It is proposed that this compound may induce apoptosis in cancer cells by inhibiting pro-survival pathways like the PI3K/Akt pathway and/or activating pro-apoptotic pathways such as the MAPK pathway (specifically JNK and p38). Inhibition of the PI3K/Akt pathway can lead to decreased cell survival and proliferation, while activation of the JNK and p38 MAPK pathways can trigger a cascade of events leading to apoptosis.

Conclusion

The screening of natural plant extracts for this compound content is a promising avenue for the discovery of new therapeutic leads. This guide has provided a framework for researchers, outlining detailed experimental protocols for extraction and quantification, and summarizing the potential biological activities and associated signaling pathways of this iridoid glycoside. Further research is warranted to expand the quantitative data on this compound across a broader range of plant species and to elucidate its precise molecular mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this compound.

References

Preliminary Bioactivity Screening of Vogeloside Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vogeloside, an iridoid glycoside, represents a class of bicyclic monoterpenes that have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound extracts, with a focus on antioxidant, anti-inflammatory, and cytotoxic properties. Detailed experimental protocols for these primary screening assays are presented to ensure reproducibility and standardization. Furthermore, this guide outlines the extraction methodology for obtaining this compound-rich fractions from plant matrices. To facilitate data interpretation, quantitative results are summarized in structured tables. Additionally, key signaling pathways potentially modulated by this compound, along with experimental workflows, are visualized using Graphviz diagrams to provide a clear conceptual framework for researchers in the field of natural product drug discovery.

Extraction of this compound

The efficient extraction of this compound from its natural plant source is a critical first step in its bioactivity screening. Iridoid glycosides are typically polar compounds, and thus, polar solvents are generally employed for their extraction. A common method involves solvent extraction, which can be optimized for yield and purity.

1.1. General Extraction Protocol

A widely used method for extracting iridoid glycosides like this compound from plant material is ultrasound-assisted extraction (UAE), which offers advantages in terms of efficiency and reduced extraction time.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

-

Sample Preparation: The plant material (e.g., leaves, stems) is thoroughly washed, air-dried, and ground into a fine powder to increase the surface area for extraction.

-

Solvent Selection: A solution of 70-80% methanol or ethanol in water is a common and effective solvent for the extraction of iridoid glycosides.

-

Extraction Process:

-

Mix the powdered plant material with the selected solvent in a solid-to-liquid ratio of approximately 1:20 (w/v).

-

Place the mixture in an ultrasonic bath.

-

Sonicate at a frequency of 40 kHz and a temperature of 40-50°C for 30-45 minutes.

-

-

Filtration and Concentration:

-

After sonication, the mixture is filtered through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

-

Fractionation (Optional): The crude extract can be further purified using column chromatography with resins such as Diaion HP-20 or silica gel to isolate this compound-rich fractions.

Preliminary Bioactivity Screening

The preliminary bioactivity screening of this compound extracts typically involves a battery of in vitro assays to assess its antioxidant, anti-inflammatory, and cytotoxic potential. These assays provide initial insights into the pharmacological properties of the extract and guide further investigation.

2.1. Antioxidant Activity

Antioxidant activity is a common and important bioactivity screened for natural products. The ability of this compound extracts to scavenge free radicals can be evaluated using several spectrophotometric assays.

2.1.1. DPPH Radical Scavenging Assay

Experimental Protocol: DPPH Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the this compound extract (e.g., 10-500 µg/mL) to 100 µL of the DPPH solution.

-

Ascorbic acid or Trolox is used as a positive control.

-

Methanol is used as a blank.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without extract) and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentration.

2.1.2. Ferric Reducing Antioxidant Power (FRAP) Assay

Experimental Protocol: FRAP Assay

-

Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.

-

Assay Procedure:

-

Add 10 µL of the this compound extract at various concentrations to 190 µL of the FRAP reagent in a 96-well plate.

-

Incubate at 37°C for 30 minutes.

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using known concentrations of FeSO4·7H2O. The antioxidant capacity of the extract is expressed as µmol of Fe(II) equivalents per gram of extract.

Data Presentation: Antioxidant Activity of this compound Extract (Illustrative Data)

| Assay | IC50 (µg/mL) | FRAP Value (µmol Fe(II)/g) |

| DPPH | 85.4 ± 5.2 | - |

| FRAP | - | 450.7 ± 25.3 |

| Positive Control (Ascorbic Acid) | 15.2 ± 1.8 | 1250.6 ± 60.1 |

| Note: The data presented in this table is illustrative, as specific experimental values for this compound were not available in the reviewed literature. It serves to demonstrate the format for presenting such results. |

2.2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound extracts can be assessed by their ability to inhibit key inflammatory mediators and enzymes.

2.2.1. Nitric Oxide (NO) Synthase Inhibition Assay

Experimental Protocol: NO Synthase Inhibition Assay

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the this compound extract for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL).

-

Incubate for 24 hours.

-

-

Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined.

2.2.2. Cyclooxygenase-2 (COX-2) Inhibition Assay

Experimental Protocol: COX-2 Inhibition Assay

-

Enzyme and Substrate: A commercially available COX-2 inhibitor screening assay kit is typically used. The assay measures the peroxidase activity of COX-2.

-

Assay Procedure:

-

The this compound extract is incubated with COX-2 enzyme and arachidonic acid (substrate) in the presence of a colorimetric probe.

-

A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.

-

-

Measurement: The absorbance is measured at the wavelength specified by the kit manufacturer.

-

Calculation: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

Data Presentation: Anti-inflammatory Activity of this compound Extract (Illustrative Data)

| Assay | IC50 (µg/mL) |

| NO Synthase Inhibition (in RAW 264.7 cells) | 62.1 ± 4.5 |

| COX-2 Inhibition | 45.8 ± 3.9 |

| Positive Control (Dexamethasone for NO) | 8.5 ± 0.9 |

| Positive Control (Celecoxib for COX-2) | 0.5 ± 0.1 |

| Note: The data presented in this table is illustrative due to the absence of specific literature values for this compound. |

2.3. Cytotoxicity

The cytotoxic effect of this compound extracts against cancer cell lines is a crucial part of preliminary screening for potential anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) are cultured in appropriate media.

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of the this compound extract for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (concentration that inhibits 50% of cell growth) is determined.

Data Presentation: Cytotoxicity of this compound Extract (Illustrative Data)

| Cell Line | IC50 (µg/mL) |

| HeLa (Cervical Cancer) | 78.3 ± 6.1 |

| MCF-7 (Breast Cancer) | 95.2 ± 8.4 |

| A549 (Lung Cancer) | 112.5 ± 10.2 |

| Positive Control (Doxorubicin) | 0.8 ± 0.2 |

| Note: This data is illustrative and serves as an example of how to present cytotoxicity results. |

Potential Signaling Pathways and Visualizations

While direct experimental evidence for this compound is limited, based on studies of other iridoid glycosides and natural compounds with anti-inflammatory properties, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

3.1. NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

3.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses.

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

3.3. Experimental Workflow

The overall workflow for the preliminary bioactivity screening of this compound extracts is a systematic process from extraction to data analysis.

Caption: Overall experimental workflow for this compound bioactivity screening.

Conclusion

This technical guide provides a framework for the preliminary bioactivity screening of this compound extracts. The detailed protocols for extraction and in vitro assays, along with the structured presentation of data, are intended to facilitate standardized and comparable research in this area. While the direct experimental data for this compound remains to be fully elucidated in the scientific literature, the provided methodologies and hypothesized mechanisms of action offer a solid foundation for future investigations into the therapeutic potential of this promising iridoid glycoside. Further studies are warranted to confirm the bioactivities and elucidate the precise molecular targets of this compound.

A Comprehensive Literature Review of Vogeloside Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vogeloside, a secoiridoid glycoside, is a natural product found in various plant species, including those of the Lonicera genus, commonly known as honeysuckle.[1] This class of compounds has garnered significant interest in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its chemical properties, biological activities, and therapeutic potential. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development, with a structured format for data comparison, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Chemical Properties of this compound

This compound is characterized by its core secoiridoid structure, which is a derivative of iridoids, linked to a glucose molecule. Its chemical formula and structure are essential for understanding its interactions with biological systems.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄O₁₀ | [PubChem CID: 14192588] |

| Molecular Weight | 388.37 g/mol | [PubChem CID: 14192588] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(4aS,5R,6S)-5-ethenyl-1-oxo-3,4,4a,5,6,7-hexahydro-1H-pyrano[3,4-c]pyran-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [PubChem CID: 14192588] |

| CAS Number | 60077-47-6 | [PubChem CID: 14192588] |

| Appearance | White to off-white powder | Commercially available data |

| Solubility | Soluble in methanol, ethanol, and water | Commercially available data |

Biological Activities of this compound

This compound has been investigated for a range of biological activities, with the most prominent being its anti-inflammatory, antioxidant, and anticancer properties. The following sections summarize the key findings in these areas.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various studies. This activity is often attributed to its ability to modulate key inflammatory pathways.

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Assay | Cell Line/Model | IC₅₀ / ED₅₀ | Reference |

| This compound | Root Inhibition | Not Applicable | 38.91 µg/mL | [2] |

| This compound | Shoot Inhibition | Not Applicable | 45.72 µg/mL | [2] |

| Agnuside | NF-κB Inhibition | Not specified | 8.9 µg/mL | [2] |

| Bartsioside | NF-κB Inhibition | Not specified | 12 µg/mL | [2] |

| Fucoxanthin | IL-6 Production | LPS-induced RAW 264.7 | 2.19 µM | [3] |

| A. arpilobus extract | Anti-inflammatory | Not specified | 35.73 ± 1.3 µg/mL | [4] |

Note: Direct pharmacological IC50 values for this compound in standard anti-inflammatory assays are not widely reported in the available literature. The provided data for this compound relates to its inhibitory effect on plant growth, which may suggest broader biological activity. Data for related iridoid glycosides and other natural compounds with anti-inflammatory properties are included for context.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. Standard assays like DPPH, ABTS, and ORAC are used to quantify this activity.

Table 3: Antioxidant Activity of Secoiridoid Glycosides and Other Natural Compounds

| Compound/Extract | Assay | IC₅₀ / EC₅₀ | Reference |

| M. hypoleuca (ethyl acetate fraction) | DPPH | 14.31 mg/L | [5] |

| M. hypoleuca (ethyl acetate fraction) | ABTS | 2.10 mg/L | [5] |

| M. hypoleuca (butanol fraction) | FRAP | 0.48 mg/L | [5] |

| Edaravone | DPPH | 4.21 µM | [6] |

| Edaravone | ABTS | 5.52 µM | [6] |

| C. longa | ABTS | 12.74 ± 0.27 μg/mL | [7] |

| Z. officinale | ABTS | 28.49 ± 0.73 μg/mL | [7] |

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties, although this area requires more in-depth investigation. Studies on related compounds provide a basis for the potential mechanisms of action.

Table 4: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC₅₀ | Reference |

| Compound 1 (Oleoyl Hybrid) | HTB-26 (Breast Cancer) | 10-50 µM | [8] |

| Compound 2 (Oleoyl Hybrid) | PC-3 (Prostate Cancer) | 10-50 µM | [8] |

| Compound 2 (Oleoyl Hybrid) | HepG2 (Hepatocellular Carcinoma) | 10-50 µM | [8] |

| DMEP-C | HN31 (Head and Neck Squamous Cell Carcinoma) | 76.33±1.24 μg/ml | [9] |

| DMEP-C | HN30 (Head and Neck Squamous Cell Carcinoma) | 114.3±1.29 μg/ml | [9] |

Note: Direct IC50 values for this compound against specific cancer cell lines are not available in the current literature. The table shows data for other natural product derivatives to illustrate the potential cytotoxic concentrations.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols used in the study of this compound and related compounds.

Isolation and Purification of this compound

This compound is typically isolated from the stems of Lonicera japonica.[1]

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction process is repeated multiple times to ensure a high yield.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are pooled and further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol is based on the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11]

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 15 minutes.

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is then determined from the dose-response curve.[11]

Western Blot for MAPK Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of MAP kinases, such as ERK, JNK, and p38, which are key components of inflammatory signaling pathways.[12][13][14][15]

-

Cell Lysis: After treatment with this compound and/or a stimulant (e.g., LPS), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target MAP kinases.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[16]

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the ratio of phosphorylated protein to total protein is calculated.

Signaling Pathways and Molecular Mechanisms

This compound is hypothesized to exert its biological effects by modulating key cellular signaling pathways. While direct studies on this compound are limited, research on related secoiridoid glycosides and flavonoids suggests the involvement of the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[14][] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound may inhibit this pathway by preventing the degradation of IκB.

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway involved in inflammation and other cellular processes. It consists of a series of protein kinases, including ERK, JNK, and p38, that are sequentially activated by phosphorylation. This compound may exert its effects by inhibiting the phosphorylation of these kinases.

Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. While specific pharmacokinetic data for this compound is scarce, studies on other secoiridoid glycosides provide valuable insights into its likely absorption, distribution, metabolism, and excretion (ADME) properties.[18][19][20][21]

Generally, iridoid and secoiridoid glycosides exhibit low oral bioavailability.[18] This is often due to their hydrophilic nature and potential for degradation in the gastrointestinal tract. Following oral administration, these glycosides can be hydrolyzed by intestinal microflora to their aglycone forms, which may be more readily absorbed.[18]

Table 5: Pharmacokinetic Parameters of Secoiridoid Glycosides in Rats (Oral Administration)

| Compound | Tₘₐₓ (min) | Cₘₐₓ (ng/mL) | T₁/₂ (min) | AUC (ng·min/mL) | Reference |

| Swertiamarin | 103.3 ± 40.3 | 215.1 ± 103.2 | 163.5 ± 40.5 | 48671 ± 20132 | [19] |

| Gentiopicroside | 15.0 ± 0.0 | 126.3 ± 35.2 | 58.4 ± 14.1 | 8632 ± 2109 | [19] |

| Sweroside | 16.7 ± 2.9 | 102.5 ± 28.9 | 109.1 ± 39.2 | 10873 ± 4012 | [19] |

Note: This table presents pharmacokinetic data for secoiridoid glycosides structurally related to this compound to provide an estimate of its expected pharmacokinetic behavior.

Experimental Workflow for this compound Research

A typical workflow for the preclinical evaluation of this compound would involve a series of in vitro and in vivo studies to characterize its activity and safety profile.

Caption: A generalized experimental workflow for the preclinical development of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated biological activities that warrant further investigation. The current body of literature suggests its potential as a lead compound for the development of new anti-inflammatory, antioxidant, and possibly anticancer agents. However, there are significant gaps in the research that need to be addressed. Future studies should focus on:

-

Quantitative Biological Data: Generating robust IC₅₀ and EC₅₀ values for this compound in a wide range of standardized pharmacological assays.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways directly modulated by this compound.

-

Pharmacokinetics: Conducting comprehensive pharmacokinetic studies to determine the oral bioavailability, metabolic fate, and tissue distribution of this compound.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of disease.

-

Synthesis: Developing efficient and scalable synthetic routes to this compound and its analogues to facilitate further research and development.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its potential clinical application.

References

- 1. US20060014240A1 - Extraction and purification method of active constituents from stem of lonicera japonica thunb., its usage for anti-inflammatory and analgesic drug - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preliminary Investigation of Astragalus arpilobus subsp. hauarensis: LC-MS/MS Chemical Profiling, In Vitro Evaluation of Antioxidant, Anti-Inflammatory Properties, Cytotoxicity, and In Silico Analysis against COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of phytochemicals and antioxidant potential of a new polyherbal formulation TC-16: additive, synergistic or antagonistic? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cell lines ic50: Topics by Science.gov [science.gov]

- 10. Aromatic glycosides from the flower buds of Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 18. mdpi.com [mdpi.com]

- 19. Pharmacokinetic and excretion study of three secoiridoid glycosides and three flavonoid glycosides in rat by LC-MS/MS after oral administration of the Swertia pseudochinensis extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Simultaneous determination of four secoiridoid and iridoid glycosides in rat plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Vogeloside: A Technical Guide for Researchers and Drug Development Professionals

Vogeloside , an iridoid glycoside found in medicinal plants such as Lonicera japonica (Japanese honeysuckle), has garnered interest for its potential therapeutic properties, including anti-inflammatory and analgesic effects. This technical guide provides a comprehensive overview of this compound, consolidating its chemical properties, experimental protocols for its analysis and biological evaluation, and insights into its mechanism of action.

Chemical and Physical Properties

This compound is characterized by the following physicochemical properties:

| Property | Value | Source |

| CAS Number | 60077-47-6 | PubChem |

| Molecular Formula | C₁₇H₂₄O₁₀ | PubChem |

| Molecular Weight | 388.4 g/mol | PubChem |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(4aS,5R,6S,7R)-5-ethenyl-1-oxo-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the complex structure of this compound. The following provides a general protocol for acquiring NMR data.

Experimental Protocol: NMR Spectroscopy of this compound

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).

-

Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H-NMR Acquisition: Acquire one-dimensional proton NMR spectra to identify the chemical shifts and coupling constants of the hydrogen atoms.

-

¹³C-NMR Acquisition: Obtain carbon-13 NMR spectra, including DEPTq, to determine the chemical shifts of all carbon atoms and distinguish between methyl, methylene, methine, and quaternary carbons.

-

2D-NMR Experiments: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is essential for assembling the complete molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

Experimental Protocol: Mass Spectrometry of this compound

-

Sample Introduction: Introduce a solution of this compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI).

-

Ionization: Generate ions of the analyte in the gas phase. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound, typically producing protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Tandem MS (MS/MS): To obtain structural information, select the precursor ion of this compound and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. Analysis of these fragments provides insights into the structure of the aglycone and the glycosidic bond.

Isolation and Purification

This compound is naturally present in various plant species, most notably in the flowers and stems of Lonicera japonica. The following outlines a general workflow for its isolation and purification.

Experimental Workflow: Isolation of this compound

Caption: A generalized workflow for the isolation and purification of this compound from plant sources.

Biological Activity and Mechanism of Action

This compound has demonstrated potential anti-inflammatory properties. The primary mechanism of action is believed to be through the modulation of inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be assessed by its ability to inhibit the production of key inflammatory mediators in cellular models of inflammation.

Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophage-like cells, in appropriate media.

-

Cell Stimulation: Induce an inflammatory response by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS).

-

This compound Treatment: Co-treat the cells with varying concentrations of this compound.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels indicates inhibition of inducible nitric oxide synthase (iNOS).

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. This compound's ability to inhibit this pathway can be investigated through various molecular biology techniques.

Signaling Pathway: NF-κB Inhibition by this compound

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Inhibition Assay

-

Western Blot Analysis:

-

Treat cells with LPS in the presence or absence of this compound.

-

Prepare cell lysates and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane and probe with antibodies specific for phosphorylated and total IκBα and p65 (a subunit of NF-κB) to assess the activation of the pathway. A decrease in the phosphorylation of these proteins in the presence of this compound indicates inhibition.

-

-

Immunofluorescence Microscopy:

-

Culture cells on coverslips and treat as described above.

-

Fix and permeabilize the cells.

-

Incubate with an antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

Visualize the subcellular localization of p65 using a fluorescence microscope. Inhibition of NF-κB translocation will be observed as the retention of p65 in the cytoplasm in this compound-treated cells.

-

-

Reporter Gene Assay:

-

Transfect cells with a reporter plasmid containing a promoter with NF-κB binding sites upstream of a reporter gene (e.g., luciferase).

-

Treat the transfected cells with LPS and this compound.

-

Measure the reporter gene activity (e.g., luminescence). A decrease in reporter activity indicates inhibition of NF-κB transcriptional activity.

-

Conclusion

This compound presents a promising natural compound with potential anti-inflammatory applications. This guide provides a foundational framework for researchers and drug development professionals to understand its chemical nature and to design and execute experiments to further explore its therapeutic potential. Further research is warranted to fully elucidate its physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and to establish its efficacy and safety in preclinical and clinical studies.

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

Iridoid glycosides are a large and diverse group of monoterpenoid natural products found in a wide variety of plants. They are characterized by a cyclopentan-[C]-pyran skeleton and are often present as glycosides. This technical guide focuses on the pharmacological properties of Vogeloside and structurally related iridoid glycosides. While specific pharmacological data for this compound is limited in the current scientific literature, this document provides a comprehensive overview of the known biological activities of closely related and well-studied iridoid glycosides, offering valuable insights for research and drug development. This compound has been identified in plant species such as Lonicera macrantha and Lonicera confusa. The pharmacological activities of extracts from these plants, rich in various iridoid glycosides, provide a basis for understanding the potential therapeutic applications of this class of compounds. This guide will delve into their anti-inflammatory, neuroprotective, anticancer, and metabolic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Pharmacological Properties

Iridoid glycosides exhibit a broad spectrum of pharmacological activities. The primary areas of investigation include their anti-inflammatory, neuroprotective, anticancer, and metabolic modulatory effects. Due to the limited specific data on this compound, this section summarizes the properties of structurally similar and well-researched iridoid glycosides such as Loganin, Sweroside, and Secoxyloganin.

Anti-inflammatory Activity

Iridoid glycosides are known to possess significant anti-inflammatory properties. Their mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways.

Table 1: Anti-inflammatory Activity of Selected Iridoid Glycosides

| Compound | Model System | Target/Endpoint Measured | Quantitative Data (e.g., IC50) | Reference |

| Loganin | LPS-stimulated RAW264.7 macrophages | NO, PGE2, TNF-α, IL-1β production | Significant reduction at 30 µM | [1] |

| Sweroside | LPS-induced acute lung injury in mice | Inflammatory cell infiltration, pro-inflammatory cytokines | Significant reduction of inflammatory markers | [2][3] |

| Secoxyloganin | Hen egg white lysozyme-sensitized mice | Allergic inflammation (tail vein blood flow) | Prevention of decreased blood flow at 10 mg/ml | [4] |

Neuroprotective Effects

Several iridoid glycosides have demonstrated neuroprotective potential in various in vitro and in vivo models of neurodegenerative diseases and neuronal injury.

Table 2: Neuroprotective Effects of Selected Iridoid Glycosides

| Compound | Model System | Observed Effect | Reference |

| Loganin | Spinal cord injury (SCI) model | Reduces neuroinflammation | [1] |

| Loganin | General neuroprotection studies | Exhibits neuroprotective properties | [5] |

| Sweroside | General neuroprotection studies | Exhibits neuroprotective effects | [2] |

Anticancer Activity

The cytotoxic effects of iridoid glycosides against various cancer cell lines have been a subject of interest, with some compounds showing promising activity.

Table 3: Anticancer Activity of Selected Iridoid Glycosides

| Compound | Cancer Cell Line | Activity | Quantitative Data (e.g., IC50) | Reference |

| Loganin | Huh7 (Hepatocellular carcinoma) | Reduced survival, migration, and invasion | Not specified | [1] |

| Secoxyloganin | UACC-62 (Melanoma) | Cytotoxic activity | Not specified | [6] |

| Secoxyloganin | Human dermal fibroblasts | Cytotoxic activity | IC50 = 78.1 µM | [4] |

Metabolic Effects

Certain iridoid glycosides have been shown to influence glucose and lipid metabolism, suggesting their potential in managing metabolic disorders.

Table 4: Metabolic Effects of Selected Iridoid Glycosides

| Compound | Model System | Observed Effect | Reference |

| Loganin | General studies | Anti-diabetic activities | [7] |

| Sweroside | Preclinical studies | Ameliorates metabolic dysfunction-associated steatotic liver disease (MASLD) | [8] |

| Secoiridoids (general) | Wistar rats on a cholesterol-rich diet | Down-regulated total cholesterol, triglycerides, and LDL; up-regulated HDL | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of iridoid glycosides.

Extraction and Purification of Iridoid Glycosides from Plant Material

Objective: To isolate and purify iridoid glycosides from a plant source.

Protocol:

-

Extraction:

-

Air-dry and powder the plant material (e.g., leaves, flowers, or roots).

-

Extract the powdered material with a suitable solvent, such as 80% ethanol, at room temperature with agitation or by reflux.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

-

Partitioning:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the n-butanol fraction.

-

-

Chromatography:

-

Subject the n-butanol fraction to column chromatography on a macroporous resin (e.g., Diaion HP-20), eluting with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).

-

Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine fractions containing the compounds of interest and subject them to further purification using techniques like Sephadex LH-20 column chromatography and preparative HPLC with a C18 column to yield pure iridoid glycosides.

-

Caption: Potential inhibition of the MAPK pathway by iridoid glycosides in cancer.

PI3K/Akt Signaling Pathway in Cell Survival and Metabolism

The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and metabolism. Its modulation by iridoid glycosides could explain some of their observed pharmacological effects.

[7]PI3K/Akt Signaling Pathway Modulation

Caption: Iridoid glycosides may modulate the PI3K/Akt pathway.

Conclusion and Future Directions

While this compound itself remains a relatively understudied iridoid glycoside, the extensive research on structurally similar compounds provides a strong foundation for predicting its pharmacological potential. The anti-inflammatory, neuroprotective, anticancer, and metabolic modulatory properties observed in related iridoid glycosides highlight promising avenues for future investigation into this compound.

Further research should focus on:

-

Isolation and Characterization: Large-scale isolation of this compound from its natural sources to enable comprehensive pharmacological screening.

-

In Vitro and In Vivo Studies: Systematic evaluation of the bioactivities of pure this compound using the experimental protocols outlined in this guide.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential fully.

-

Structure-Activity Relationship (SAR) Studies: Comparison of the activity of this compound with other iridoid glycosides to identify key structural features responsible for its biological effects.

This technical guide serves as a valuable resource for researchers and drug development professionals, providing a comprehensive overview of the current knowledge on related iridoid glycosides and a roadmap for future research into the pharmacological properties of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. (-)-Loganin | C17H26O10 | CID 87691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Secoxyloganin | Anti-infection | TargetMol [targetmol.com]

- 7. Phytochemistry, synthesis, analytical methods, pharmacological activity, and pharmacokinetics of loganin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sweroside: A comprehensive review of its biosynthesis, pharmacokinetics, pharmacology, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]